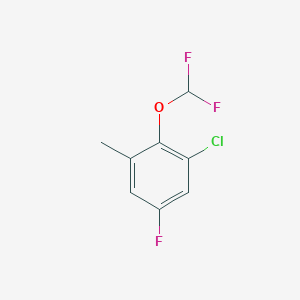
1-Chloro-2-(difluoromethoxy)-5-fluoro-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(difluoromethoxy)-5-fluoro-3-methylbenzene is an organic compound with a complex structure that includes chlorine, fluorine, and difluoromethoxy groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-(difluoromethoxy)-5-fluoro-3-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination of a precursor compound followed by the introduction of difluoromethoxy and fluorine groups under controlled conditions. Industrial production methods may utilize catalytic processes to enhance yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of solvents, are optimized to achieve the desired product.
Analyse Chemischer Reaktionen
1-Chloro-2-(difluoromethoxy)-5-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(difluoromethoxy)-5-fluoro-3-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(difluoromethoxy)-5-fluoro-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets. This can lead to changes in biochemical pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(difluoromethoxy)-5-fluoro-3-methylbenzene can be compared with similar compounds such as:
- 1-Chloro-2-(difluoromethoxy)ethane
- 1-Chloro-2-(difluoromethoxy)-1,1,2-trifluoroethane
- 1-Chloro-2-(difluoromethoxy)-3-fluorobenzene
These compounds share structural similarities but differ in their specific substituents and overall chemical properties
Eigenschaften
Molekularformel |
C8H6ClF3O |
|---|---|
Molekulargewicht |
210.58 g/mol |
IUPAC-Name |
1-chloro-2-(difluoromethoxy)-5-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H6ClF3O/c1-4-2-5(10)3-6(9)7(4)13-8(11)12/h2-3,8H,1H3 |
InChI-Schlüssel |
GVXVKGYYOIMNIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC(F)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


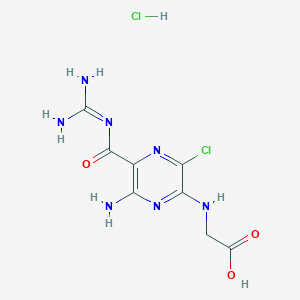
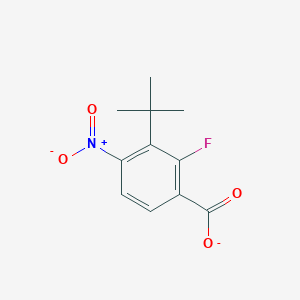
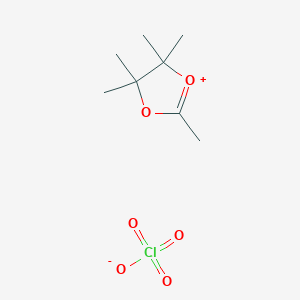
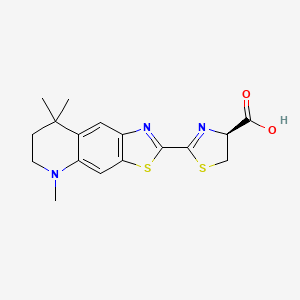
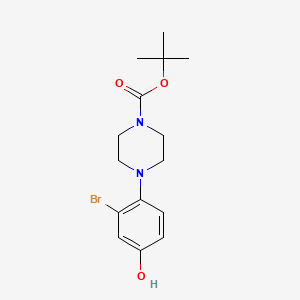
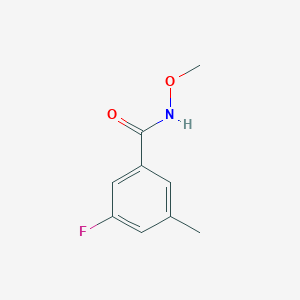
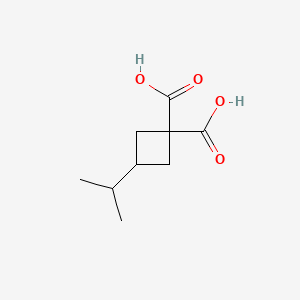
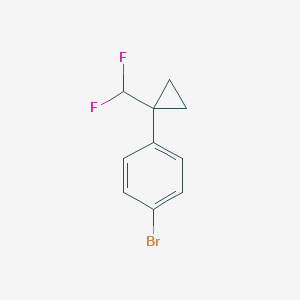
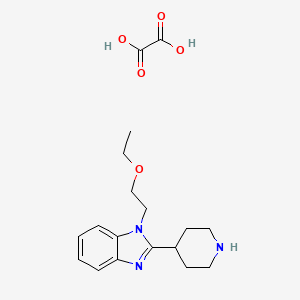
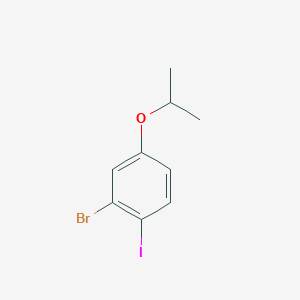
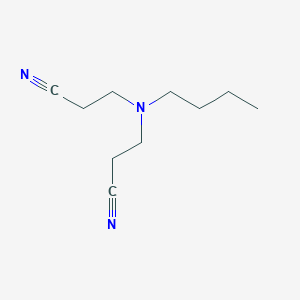
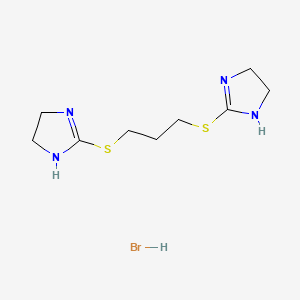
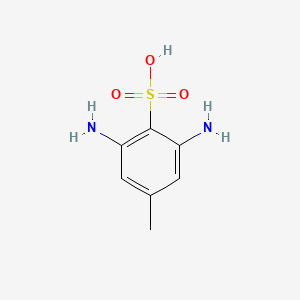
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761424.png)
